Author: BenchChem Technical Support Team. Date: February 2026
Abstract: 2,4-Difluoro-5-formylbenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and a difluorinated benzene ring, presents a versatile platform for the synthesis of complex, high-value molecules. The strategic incorporation of two fluorine atoms can profoundly influence the physicochemical and pharmacological properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, characteristic reactivity, and key applications of this valuable building block, designed for researchers, chemists, and professionals in drug development.
Molecular Overview and Physicochemical Properties
2,4-Difluoro-5-formylbenzoic acid is a crystalline solid at room temperature. The molecule's functionality is defined by three key features: a carboxylic acid group, an aldehyde group, and a 1,2,4-trisubstituted benzene ring bearing two fluorine atoms. The strong electron-withdrawing nature of the fluorine atoms and the carbonyl groups significantly influences the electron density of the aromatic ring and the reactivity of the functional groups.
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C6 -- C_COOH;
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Caption: Chemical structure of 2,4-Difluoro-5-formylbenzoic acid.
Table 1: Physicochemical and Computed Properties
| Property |
Value |
Source |
| CAS Number |
886498-10-8 |
User Provided |
| Molecular Formula |
C₈H₄F₂O₃ |
[3] |
| Molecular Weight |
186.11 g/mol |
[4] |
| IUPAC Name |
2,4-difluoro-5-formylbenzoic acid |
[3] |
| SMILES |
C1=C(C(=CC(=C1C(=O)O)F)F)C=O |
[3] |
| Monoisotopic Mass |
186.01285 Da |
[3] |
| Predicted XlogP |
1.1 |
[3] |
| Hydrogen Bond Donors |
1 |
[4] |
| Hydrogen Bond Acceptors |
2 |
[4] |
| Rotatable Bonds | 2 |[4] |
Synthesis and Mechanistic Considerations
Direct, published synthetic procedures for 2,4-difluoro-5-formylbenzoic acid are not extensively documented in readily available literature. However, its synthesis can be logically approached from commercially available precursors using well-established organic chemistry transformations. Two plausible retrosynthetic pathways are outlined below.
Pathway A: Oxidation of a Methyl Precursor
This is often the most direct and high-yielding approach. The synthesis starts with the oxidation of 2,4-difluoro-5-methylbenzoic acid. The methyl group, being activated by the aromatic ring, can be selectively oxidized to an aldehyde using a variety of reagents while leaving the more robust carboxylic acid and C-F bonds intact.
Causality: The choice of oxidizing agent is critical. Strong oxidants like potassium permanganate could risk over-oxidation to a second carboxylic acid group. Milder, more selective reagents such as manganese dioxide (MnO₂), or controlled reactions using N-bromosuccinimide (NBS) followed by hydrolysis, are preferable to isolate the aldehyde.
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Caption: Proposed synthetic workflow via oxidation.
Pathway B: Formylation of a Difluorinated Precursor
An alternative route involves the electrophilic formylation of 2,4-difluorobenzoic acid.[5] This is mechanistically more complex due to the directing effects of the substituents. The carboxylic acid is a deactivating meta-director, while the fluorine atoms are deactivating but ortho-, para-directors. The position-5 is para to the fluorine at C-2 and meta to the fluorine at C-4 and the carboxylic acid at C-1. This confluence of directing effects makes achieving high regioselectivity for the desired isomer challenging, likely resulting in a mixture of products requiring careful purification.
Common Formylation Methods:
-
Vilsmeier-Haack Reaction: Uses phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
-
Gattermann-Koch Reaction: Employs carbon monoxide and HCl with a catalyst, though typically not suitable for deactivated rings.[6]
-
Rieche formylation: Uses dichloromethyl methyl ether with a Lewis acid catalyst.
Representative Experimental Protocol (Oxidation Pathway)
This protocol is a representative example based on standard organic synthesis methodologies and should be adapted and optimized.
-
Reaction Setup: To a solution of 2,4-difluoro-5-methylbenzoic acid (1.0 eq) in a high-boiling inert solvent (e.g., toluene or chlorobenzene), add an excess of activated manganese dioxide (MnO₂, ~10 eq).
-
Heating: Equip the flask with a condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the MnO₂ solid, washing the filter cake with additional solvent (e.g., ethyl acetate).
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 2,4-difluoro-5-formylbenzoic acid.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR, MS).
Chemical Reactivity and Synthetic Utility
The synthetic value of 2,4-difluoro-5-formylbenzoic acid lies in the differential reactivity of its three functional groups, allowing for sequential and selective modifications.
-
Aldehyde Group: This is the most versatile handle for building molecular complexity. It readily undergoes:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.
-
Wittig Reaction: Conversion to an alkene upon reaction with a phosphorus ylide.
-
Condensation Reactions: Formation of Schiff bases (imines) with primary amines or hydrazones with hydrazines.[7]
-
Oxidation/Reduction: Can be oxidized to a second carboxylic acid or reduced to a primary alcohol.
-
Carboxylic Acid Group: This group is ideal for forming stable amide or ester linkages.
-
Amidation: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with an amine to form an amide bond.
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an acyl chloride intermediate.
-
Difluorinated Aromatic Ring: The C-F bonds are generally stable. The ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions, though this is less common than reactions at the other functional groups.
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Caption: Key synthetic transformations of the title compound.
Applications in Research and Drug Development
Fluorinated aromatic compounds are of paramount importance in modern drug discovery.[8] The inclusion of fluorine can block sites of metabolic oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[2]
-
Scaffold for Bioactive Molecules: 2,4-Difluoro-5-formylbenzoic acid is an ideal starting material for constructing novel heterocyclic systems and other complex scaffolds. Its utility is analogous to related intermediates like 2-fluoro-5-formylbenzonitrile, which is a key building block for the synthesis of Olaparib, a PARP inhibitor used in cancer therapy.[9]
-
Fragment-Based Drug Design (FBDD): As a trifunctional molecule, it can be used to link different pharmacophoric fragments together, enabling the exploration of structure-activity relationships (SAR).
-
Materials Science: The rigid, functionalized aromatic core can be incorporated into polymers or organic materials to fine-tune their electronic and physical properties.[7]
Spectroscopic Analysis and Characterization
Unambiguous characterization is essential for verifying the synthesis and purity of the title compound. Below are the expected spectroscopic signatures.
Table 2: Expected Spectroscopic Data
| Technique |
Expected Characteristics |
| ¹H NMR |
- -CHO proton: Singlet, ~9.8-10.2 ppm.- -COOH proton: Broad singlet, >11 ppm.- Aromatic protons (2H): Two distinct signals in the aromatic region (7.5-8.5 ppm), exhibiting complex splitting patterns due to H-H and H-F coupling. |
| ¹³C NMR |
- -COOH carbon: ~165-170 ppm.- -CHO carbon: ~190-195 ppm.- Aromatic carbons: 6 signals, with those directly bonded to fluorine showing large C-F coupling constants (¹JCF > 240 Hz). |
| IR (cm⁻¹) |
- O-H stretch (acid): Broad, ~2500-3300.- C=O stretch (aldehyde): ~1700-1720.- C=O stretch (acid): ~1680-1700.- C-F stretch: Strong, ~1100-1300. |
| Mass Spec (MS) | - [M-H]⁻: ~185.00557 m/z.- [M+H]⁺: ~187.02013 m/z. |
Note: Predicted mass spectrometry data is sourced from PubChem[3]. NMR and IR values are estimates based on analogous structures.
Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.[10]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Analysis: Vortex the sample gently to ensure complete dissolution. Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra.
Safety, Handling, and Storage
While specific toxicology data for CAS 886498-10-8 is limited, data from closely related analogs provide a strong basis for safe handling procedures. The GHS classification for a compound with the same name (CAS 1162674-68-1) indicates potential hazards.[11]
GHS Hazard Statements (based on analogs):
-
Harmful if swallowed.[11]
-
Causes skin irritation.[11]
-
Causes serious eye irritation.[11]
-
May cause respiratory irritation.[11]
Recommended Safety Precautions
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).[12]
-
Wear safety glasses with side shields or goggles.[13]
-
Use a lab coat to protect personal clothing.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[13]
Storage
-
Store in a cool, dry, and well-ventilated place.[14]
-
Keep the container tightly closed to prevent moisture ingress.[12]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2,4-Difluoro-5-formylbenzoic acid is a highly functionalized and valuable building block for advanced chemical synthesis. Its unique combination of an aldehyde, a carboxylic acid, and a difluorinated phenyl ring offers chemists a powerful tool for constructing novel molecules with tailored properties. The strategic presence of fluorine atoms is particularly advantageous for applications in drug discovery, where enhanced metabolic stability and binding characteristics are sought. With well-considered synthetic strategies and proper handling, this compound serves as a key intermediate in the development of next-generation pharmaceuticals and functional materials.
References
- Vertex AI Search. (2026-01-24). Exploring the Chemical Synthesis Routes for 2,4-Difluorobenzoic Acid.
- Vertex AI Search. (n.d.). Chemical label 2,4-difluoro-5-formylbenzoic acid.
-
PubChemLite. (n.d.). 2,4-difluoro-5-formylbenzoic acid (C8H4F2O3). Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid | C8H5FO3 | CID 18525946. Retrieved from [Link]
-
ACS Publications. (2019-05-14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. Retrieved from [Link]
- Fisher Scientific. (2023-08-25). SAFETY DATA SHEET - 2-Fluoro-5-formylbenzoic acid.
- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
-
MySkinRecipes. (n.d.). 2,5-Difluoro-4-formylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoro-5-methylbenzoic acid | C8H6F2O2 | CID 10975945. Retrieved from [Link]
- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
-
ResearchGate. (2025-08-30). Fluorine in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
PubMed. (2015-11-12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
- ChemicalBook. (2025-12-20).
Sources